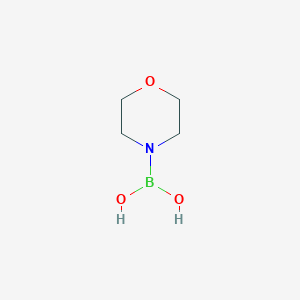

Morpholin-4-ylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Morpholinoboronic acid is a boronic acid derivative with the chemical formula C₄H₁₀BNO₃. It is a versatile compound used in various chemical reactions and applications due to its unique structure, which includes a morpholine ring attached to a boronic acid group. This combination allows it to participate in a range of chemical processes, making it valuable in both research and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholinoboronic acid can be synthesized through several methods. One common approach involves the reaction of morpholine with boronic acid derivatives under controlled conditions. For instance, the reaction of morpholine with boronic acid in the presence of a catalyst such as palladium can yield morpholinoboronic acid. The reaction typically requires an inert atmosphere and is conducted at elevated temperatures .

Industrial Production Methods: Industrial production of morpholinoboronic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity morpholinoboronic acid suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Morpholinoboronic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: Reduction reactions can convert morpholinoboronic acid into different boron derivatives.

Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce different boron-containing compounds .

Scientific Research Applications

Morpholinoboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of morpholinoboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property allows it to interact with various biological molecules, including enzymes and receptors. The formation of boronate esters with diols is a key aspect of its reactivity, enabling it to act as a molecular probe or inhibitor in biological systems .

Comparison with Similar Compounds

Phenylboronic Acid: Similar in its ability to form boronate esters but lacks the morpholine ring, which limits its versatility in certain applications.

Borinic Acid Derivatives: These compounds have two C-B bonds and one B-O bond, offering different reactivity and applications compared to morpholinoboronic acid.

Uniqueness: Morpholinoboronic acid’s unique combination of a morpholine ring and a boronic acid group provides it with distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in reactions where the morpholine ring can provide additional stability or reactivity .

Biological Activity

Morpholin-4-ylboronic acid is a compound that has garnered attention in various fields of biological research due to its unique structural properties and diverse biological activities. This article provides an overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

This compound features a morpholine ring attached to a boronic acid group. The presence of the boron atom allows for specific interactions with biomolecules, particularly through reversible covalent bonding with diols, which is crucial for its biological activity. This structural feature enables the compound to act as a receptor for various bioanalytes and contributes to its antimicrobial and anticancer properties .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. A review highlighted that boronic compounds, including morpholin derivatives, can inhibit the growth of various pathogens. The mechanism is believed to involve the disruption of bacterial cell walls or interference with metabolic pathways .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Properties

This compound has shown promising results in cancer research. It was evaluated for cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated a high degree of cytotoxicity, with an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cells, indicating its potential as an anticancer agent .

Case Study: In Vitro Evaluation

In a study assessing the biological activity of this compound, researchers formulated a cream containing the compound and evaluated its antioxidant and anticancer activities. The results indicated that while it exhibited strong antioxidant properties (IC50: 0.14 ± 0.01 µg/mL), it also effectively inhibited cancer cell proliferation without adversely affecting healthy cells .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : Morpholine derivatives have been implicated in inhibiting enzymes like BACE-1, which is involved in Alzheimer’s disease pathology. The morpholine moiety enhances binding affinity due to favorable interactions within the enzyme's active site .

- Receptor Modulation : The compound has been shown to modulate metabotropic receptors such as CB2, influencing pathways related to pain and inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of morpholine with boronic acid derivatives under specific conditions that favor the formation of the desired product. Studies on SAR have indicated that modifications to the boron center or the morpholine ring can significantly affect biological activity. For instance, introducing electron-withdrawing groups can enhance antimicrobial potency while maintaining low toxicity profiles .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increased acidity and binding affinity |

| Hydroxyl Group Addition | Enhanced solubility and bioavailability |

| Alkyl Chain Extension | Improved membrane permeability |

Properties

CAS No. |

1056475-77-4 |

|---|---|

Molecular Formula |

C4H10BNO3 |

Molecular Weight |

130.94 g/mol |

IUPAC Name |

morpholin-4-ylboronic acid |

InChI |

InChI=1S/C4H10BNO3/c7-5(8)6-1-3-9-4-2-6/h7-8H,1-4H2 |

InChI Key |

DPYGGLFLHSASSH-UHFFFAOYSA-N |

Canonical SMILES |

B(N1CCOCC1)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.